Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an organic compound with a complex structure that includes an isoxazole ring, a tert-butyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol . This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar structure but lacks the isoxazole ring.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar tert-butyl group but has different functional groups.
Uniqueness
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Biological Activity
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol. This compound belongs to the isoxazole family, characterized by its five-membered nitrogen-containing ring structure. The compound's CAS number is 1267083-10-2, and it is often studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurodegenerative diseases and its potential as an anti-inflammatory agent. Preliminary research indicates that this compound may inhibit specific enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects against amyloid-beta (Aβ) toxicity in astrocyte cell cultures. The compound has shown a significant reduction in the levels of inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential role in mitigating neuroinflammation associated with Alzheimer's disease .
In Vivo Studies
In vivo experiments have further corroborated the findings from in vitro studies. Animal models treated with this compound exhibited improved cognitive function and reduced oxidative stress markers when compared to control groups. The reduction in malondialdehyde (MDA) levels indicates a decrease in lipid peroxidation, which is often elevated in neurodegenerative conditions .
Summary of Biological Activities
Case Study 1: Neuroprotection Against Aβ Toxicity
A study conducted on astrocyte cultures treated with Aβ revealed that this compound significantly increased cell viability from 43.78% to 62.98% when co-administered with Aβ. This suggests a protective mechanism against Aβ-induced cytotoxicity, potentially through the modulation of inflammatory pathways .
Case Study 2: Cognitive Improvement in Animal Models
In a separate study involving scopolamine-induced cognitive impairment in rats, treatment with the compound led to notable improvements in memory retention tests compared to untreated controls. The results indicated a statistically significant decrease in oxidative stress markers, reinforcing the compound's potential as a therapeutic agent for cognitive disorders .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-10-13(15(18)19-5)14(17-20-10)11-6-8-12(9-7-11)16(2,3)4/h6-9H,1-5H3 |
InChI Key |
DXJBHVVTCWHLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.